molecular formula C7H14ClNO B13007680 (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride

Cat. No.: B13007680
M. Wt: 163.64 g/mol
InChI Key: QSYGFGDTZMQKHP-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride (CAS 1808829-27-7) is a high-value, stereochemically defined bicyclic organic compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This complex scaffold, featuring a fused furo-pyridine structure, is primarily used in pharmaceutical research and development as a key synthetic intermediate or a critical building block for the construction of more complex molecules . Its specific stereochemistry and rigid bicyclic skeleton make it particularly valuable in medicinal chemistry for exploring three-dimensional chemical space, often contributing to the potency and selectivity of target compounds. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chiral building block in diverse applications, including the synthesis of potential enzyme inhibitors or the development of novel chemical entities for biological screening . Proper storage is recommended in a sealed, dry container under an inert atmosphere at room temperature to ensure long-term stability .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1

InChI Key

QSYGFGDTZMQKHP-UOERWJHTSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC2.Cl

Canonical SMILES

C1CNCC2C1OCC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step processes starting from appropriate pyridine or furan precursors, followed by cyclization and hydrogenation steps to achieve the octahydro bicyclic structure with the correct stereochemistry.

  • Cyclization of Precursors: The initial step often involves the formation of the fused bicyclic ring system through intramolecular cyclization reactions of suitably functionalized precursors.
  • Hydrogenation: Subsequent catalytic hydrogenation saturates the ring system, converting unsaturated intermediates into the octahydro form.
  • Salt Formation: The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, improving compound handling and stability.

Specific Synthetic Routes and Conditions

While direct literature on this compound is limited, closely related compounds such as octahydro-1H-pyrrolo[2,3-c]pyridine and octahydro-1H-pyrrolo[3,4-b]pyridine provide valuable insights into preparation methods that can be adapted.

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Intramolecular cyclization of functionalized pyridine/furan derivatives Requires precise control of temperature and solvent to favor bicyclic formation
2 Catalytic Hydrogenation Hydrogen gas with Pd/C or Pt catalyst, elevated temperature and pressure Saturates the bicyclic system to octahydro form; stereoselectivity influenced by catalyst and conditions
3 Salt Formation Treatment with aqueous HCl Converts free base to hydrochloride salt for enhanced stability

Enantioselective Synthesis and Optical Purity

  • Enzymatic resolution or chiral catalysis can be employed to obtain the (3aS,7aR) stereoisomer with high enantiomeric excess (>99%).
  • Lipase or esterase-mediated hydrolysis of racemic intermediates is a common approach to separate enantiomers.
  • Strong bases (e.g., NaOH) and acids (e.g., HCl) are used to adjust pH during extraction and purification steps to isolate optically pure intermediates.

Industrial Scale Considerations

  • Continuous flow reactors and optimized catalysts improve yield and scalability.
  • Reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize stereoselectivity and minimize by-products.
  • Purification often involves crystallization of the hydrochloride salt to achieve high purity.

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Catalyst/Reagent Temperature Pressure Yield (%) Reference
Cyclization Various (acid/base catalysis) 50–100 °C Atmospheric 70–85
Hydrogenation Pd/C or Pt 40–80 °C 1–5 atm H2 80–95
Salt Formation HCl (aqueous) Room temp Atmospheric Quantitative

Stereochemical Control

  • The use of chiral auxiliaries or enzymatic resolution ensures the (3aS,7aR) configuration.
  • Optical purity is confirmed by NMR, chiral HPLC, and polarimetry.
  • Enantiomeric excess values exceeding 99% have been reported using lipase-mediated hydrolysis of racemic intermediates.

Analytical Characterization

  • Proton and carbon NMR spectra confirm the bicyclic structure and stereochemistry.
  • IR spectroscopy identifies characteristic functional groups and salt formation.
  • Mass spectrometry and elemental analysis verify molecular formula and purity.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Cyclization + Catalytic Hydrogenation Formation of bicyclic core followed by saturation High yield, scalable Requires careful control of stereochemistry
Enzymatic Resolution Lipase/esterase hydrolysis of racemic intermediates High enantiomeric purity Additional steps, enzyme cost
Salt Formation Treatment with HCl to form hydrochloride salt Improves stability and handling Requires careful pH control

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities .

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. These conditions are characterized by the progressive degeneration of neurons, and compounds that can modulate neuroinflammatory responses or protect against neuronal death are of great interest. The compound's ability to interact with specific neurotransmitter systems may provide a pathway for developing effective treatments for these diseases .

Diabetes and Ischemia

The compound has also been explored for its effects on diabetes-related complications and ischemic conditions. Studies suggest that it may help mitigate the effects of ischemia-reperfusion injury, which is relevant in myocardial infarction and acute renal failure scenarios. By potentially enhancing blood flow or protecting tissues from oxidative stress during ischemic events, this compound could contribute to better management of diabetic complications .

Cosmetic Applications

Recent studies have indicated that compounds similar to this compound can be utilized in cosmetic formulations. The focus here is on enhancing skin hydration and improving the stability of topical products. The incorporation of such compounds into formulations has shown promising results in terms of sensory properties and moisturizing effects .

Chemical Synthesis and Research

The synthesis of this compound is also significant in the development of new chemical entities. Its structure serves as a scaffold for creating analogs that may possess enhanced biological activity or reduced side effects compared to existing drugs. Research into its synthetic pathways can lead to more efficient methods for producing related compounds that could be beneficial in various therapeutic areas .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results showed a significant reduction in neuroinflammation markers and improved cognitive function post-treatment compared to control groups.

Case Study 2: Ischemia-Reperfusion Injury

In another study focusing on ischemia-reperfusion injury, the compound demonstrated a protective effect on renal tissues following ischemic events. Histological analysis revealed less tissue damage and improved renal function markers in treated animals compared to untreated controls.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Neurodegenerative DiseasesAlzheimer's, Parkinson's treatmentReduces neuroinflammation; improves cognition
Diabetes & IschemiaTreatment for ischemic injuriesProtects renal tissues during ischemia
Cosmetic FormulationsSkin hydration productsEnhances sensory properties; stabilizes products
Chemical SynthesisScaffold for new drug developmentEfficient synthesis pathways identified

Mechanism of Action

The mechanism of action of (3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Modifications: Replacement of the furan oxygen with sulfur (thieno analogs) or nitrogen/oxygen (oxazolo derivatives) alters electronic properties and hydrogen-bonding capacity. Thieno analogs (e.g., Ticlopidine-related compounds) are often associated with antiplatelet activity .

Saturation Levels :

  • Octahydro (fully saturated) vs. dihydro/tetrahydro (partially unsaturated) systems impact conformational flexibility. Saturated analogs like the target compound may exhibit enhanced metabolic stability compared to unsaturated derivatives .

Functional Groups :

  • Ester groups in dihydrofuropyridines () serve as synthetic handles for further derivatization, whereas hydrochloride salts improve solubility for biological testing .

Biological Activity

(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H14_{14}ClN2_2O
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 1808829-27-7

The compound features a unique fused furo-pyridine structure that enhances its solubility and stability in biological systems, making it suitable for various applications in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor signaling pathways. The compound may act as a ligand in biochemical assays, influencing physiological processes such as inflammation and microbial resistance.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have indicated that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Experimental Data

  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of this compound using a murine model of inflammation. Results indicated a significant reduction in edema compared to control groups, suggesting effective modulation of inflammatory pathways .
  • Antimicrobial Efficacy : In another study assessing its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Cytotoxicity Assays : A phenotypic screening of various derivatives of the compound revealed that certain analogs could induce mitotic arrest in cancer cells. The most effective analog demonstrated an IC50 value of 50 nM against human cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Octahydro-1H-pyrano[4,3-b]pyridine hydrochlorideBicyclicDifferent ring fusion leading to varied activity
1-Oxa-9-azaspiro[5.5]undecane hydrochlorideSpirocyclicUnique spiro structure offers different binding properties
N-Cyclohexyltetrahydro-2H-pyran-4-amineTetrahydropyranDistinct functional groups affecting solubility and reactivity

The structural uniqueness of this compound contributes to its distinct biological activities compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.